molecular formula C18H22N2O4 B4231800 1-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid

1-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid

Cat. No.: B4231800
M. Wt: 330.4 g/mol
InChI Key: VUNHUADEYPCTHU-UHFFFAOYSA-N
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Description

1-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrrolidinone core (2,5-dioxo-pyrrolidine) substituted with a 2-phenylethyl group at the 1-position and a piperidine-4-carboxylic acid moiety at the 3-position. The molecular formula is C₁₈H₂₂N₂O₄, with a molecular weight of 330.38 g/mol. The piperidine-4-carboxylic acid moiety introduces a zwitterionic character, which may affect solubility and pharmacokinetic properties .

Properties

IUPAC Name

1-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-16-12-15(19-9-7-14(8-10-19)18(23)24)17(22)20(16)11-6-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNHUADEYPCTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the pyrrolidine ring followed by the introduction of the piperidine carboxylic acid moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Various acids and bases to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid are compared below with three related compounds (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
This compound (Target) C₁₈H₂₂N₂O₄ 330.38 2-Phenylethyl (hydrophobic), piperidine-4-carboxylic acid (zwitterionic)
N'-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide () C₁₉H₂₀N₄O₄ 392.39 Pyridine-4-carbohydrazide (hydrogen-bond donor/acceptor)
1-[1-(1-Naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid () C₂₀H₂₀N₂O₄ 352.38 1-Naphthyl (bulkier, more hydrophobic than phenylethyl)
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid () C₁₇H₂₃NO₄ 305.37 tert-Butoxycarbonyl (Boc, acid-labile protecting group), phenyl on piperidine

Key Observations

Substituent Effects on Lipophilicity and Solubility: The 2-phenylethyl group in the target compound increases lipophilicity compared to the phenyl group in ’s compound but is less hydrophobic than the 1-naphthyl group in ’s derivative. This suggests a gradient in membrane permeability: 1-naphthyl > 2-phenylethyl > phenyl .

Steric and Electronic Influences: The 1-naphthyl substituent () introduces steric bulk, which may hinder binding to compact active sites but improve interactions with hydrophobic pockets. In contrast, the smaller phenylethyl group (Target) balances lipophilicity and steric accessibility . The Boc group in ’s compound is a transient protecting group, often removed under acidic conditions.

Functional Group Contributions :

  • The carbohydrazide moiety () can participate in chelation or Schiff base formation, suggesting utility in metal-binding or prodrug applications. This contrasts with the target compound’s carboxylic acid, which is more likely to engage in ionic interactions .

Research Implications

  • Safety Considerations : While emphasizes general safety protocols (e.g., consulting physicians), the target compound’s safety profile remains uncharacterized. Structural analogs with bulky substituents (e.g., naphthyl) may require enhanced toxicity screening .

Biological Activity

1-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a phenylethyl side chain, suggest diverse biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be represented as follows:

Molecular Formula Molecular Weight IUPAC Name
C18H18N4O3338.4 g/molThis compound

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound's structure allows it to scavenge free radicals, thus potentially protecting cells from oxidative stress.
  • Antimicrobial Activity : Initial screenings suggest that it may inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, which could be beneficial for treating inflammatory diseases.

The biological activity of this compound is thought to involve interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
  • Receptor Modulation : The compound could bind to receptors that mediate pain and inflammation, altering their activity and downstream signaling pathways.

Case Studies

Several studies have investigated the biological effects of similar compounds with structural analogs. For instance:

  • Study on COX Inhibition : A related compound demonstrated IC50 values indicating potent inhibition of COX enzymes. This suggests that our compound may exhibit similar inhibitory effects.
    Compound IC50 (µM) Mechanism
    Compound A0.04COX-2 Inhibition
    Compound B0.05COX-1 Inhibition
  • Antimicrobial Screening : Research on structurally similar compounds revealed significant antibacterial activity against Gram-positive bacteria, suggesting our compound may also possess such properties.

Future Research Directions

Further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action for this compound:

  • In Vivo Studies : Animal studies are essential to assess pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the structure affect biological activity can guide the design of more potent analogs.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid?

  • The synthesis typically involves condensation reactions and cyclization steps. For example, analogous compounds (e.g., 4-phenylpiperidine derivatives) are synthesized via acid chloride condensation with amines, followed by cyclization under refluxing ethanol to form the pyrrolidinone core . Reaction parameters like solvent choice (e.g., ethanol), temperature (reflux conditions), and time significantly impact yield and purity .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Structural characterization employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton environments and stereochemistry (e.g., 1H NMR at 400 MHz in DMSO-d6 for analogous compounds) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving crystal structures and absolute stereochemistry, as demonstrated in related pyrrolidinone derivatives .

Q. What safety precautions are critical when handling this compound?

  • Based on safety data for structurally similar compounds:

  • Use personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Avoid inhalation/ingestion; work in a fume hood.
  • In case of exposure, consult a physician immediately and provide the safety data sheet .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • The ICReDD framework integrates quantum chemical calculations and reaction path simulations to predict optimal conditions (e.g., solvent polarity, temperature gradients). This reduces trial-and-error experimentation and accelerates reaction design . For instance, computational modeling can identify transition states in pyrrolidinone formation, guiding solvent selection (e.g., ethanol vs. DMF) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative Analysis : Cross-validate results using standardized assays (e.g., enzyme inhibition protocols).
  • Dose-Response Studies : Address variability by testing multiple concentrations and replicates.
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends, as highlighted in methodological frameworks for interdisciplinary research .

Q. How can reaction purity be enhanced during scale-up?

  • Process Control : Implement real-time monitoring (e.g., in-line FTIR or HPLC) to track intermediates and byproducts .
  • Membrane Technologies : Use nanofiltration or reverse osmosis to purify intermediates, as classified under CRDC subclass RDF2050104 .
  • Crystallization Optimization : Adjust solvent polarity and cooling rates to maximize crystal purity, as demonstrated in pharmaceutical impurity removal .

Q. What advanced analytical techniques validate this compound’s stability under varying conditions?

  • Accelerated Stability Testing : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS/MS .
  • Kinetic Studies : Monitor decomposition rates using Arrhenius modeling to predict shelf-life .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

Methodological Resources

  • Synthesis Protocols : Refer to peer-reviewed procedures for analogous piperidine-pyrrolidinone hybrids .
  • Computational Tools : Utilize open-source software (e.g., Gaussian, ORCA) for reaction path simulations .
  • Safety Guidelines : Align with OSHA and EPA standards for hazardous chemical handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.